molecular formula C14H26O2 B1240181 2-Tetradecenoic acid CAS No. 26444-03-1

2-Tetradecenoic acid

Cat. No.: B1240181
CAS No.: 26444-03-1
M. Wt: 226.35 g/mol
InChI Key: IBYFOBGPNPINBU-UHFFFAOYSA-N
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Description

2-Tetradecenoic acid, also known as (2E)-2-Tetradecenoic acid, is a type of tetradecenoic acid having its double bond in the 2-position . It is a cis-2-unsaturated fatty acid . The molecular formula of this compound is C14H26O2 .


Synthesis Analysis

The synthesis of this compound is associated with the diffusible signal factor (DSF) family, which are cis-2-unsaturated fatty acids . DSF synthesis is completely dependent on RpfF, which has amino acid sequence relatedness to enoyl CoA hydratase and is partially dependent on RpfB, a long-chain fatty acyl CoA ligase .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 14 carbon atoms, with a double bond between the second and third carbon atoms from one end . The average mass of the molecule is 226.355 Da and the monoisotopic mass is 226.193283 Da .

Scientific Research Applications

Biochemical Composition and Interaction

  • Occurrence in Bacteria: 2-Tetradecenoic acid has been identified in the phospholipids of Escherichia coli, comprising about 15% of the total phospholipid unsaturated fatty acid (Batchelor & Cronan, 1973).
  • Enzymatic Transformations: It undergoes enzymatic transformations in moths, such as the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, which is a part of sex pheromone biosynthesis (Rodríguez et al., 2002).

Microbial Utilization and Oxidation

  • Microbial Metabolism: Pseudomonas aeruginosa can grow using 1-tetradecene as a carbon source, leading to the production of 13-tetradecenoic acid (Markovetz, Klug, & Forney, 1967).

Fatty Acid Composition in Natural Products

  • Presence in Sperm Oil: It has been separated from sperm blubber oil, with studies on its composition and derivatives (Toyama & Tsuchiya, 1935).
  • Synthesis for Pheromone Research: Tetradecenoic acid has been isolated from beef tallow and used for synthesizing compounds functioning as sex attractants in various insect species (El-Rabbat & Mangold, 1980).
  • Human Depot Fat: It is found as one of the positional isomers of monounsaturated fatty acids in human adipose tissue (Jacob & Grimmer, 1968).

Mechanism of Action

The mechanism of action of 2-Tetradecenoic acid is related to its role in cell-cell signaling systems in bacteria. It is part of the diffusible signal factor (DSF) family, which are cis-2-unsaturated fatty acids that control virulence in certain pathogens .

Safety and Hazards

The safety data sheet for Tetradecanoic acid, which is structurally similar to 2-Tetradecenoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Properties

26444-03-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

tetradec-2-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16)

InChI Key

IBYFOBGPNPINBU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C/C(=O)O

SMILES

CCCCCCCCCCCC=CC(=O)O

Canonical SMILES

CCCCCCCCCCCC=CC(=O)O

39525-69-4

physical_description

Solid

synonyms

2-tetradecenoic acid
2-tetradecenoic acid, (E)-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-tetradecenoic acid; 5-tetradecenoic acid;
Name
4-tetradecenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-tetradecenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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